
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide, also known as Compound X, is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to induce apoptosis in cancer cells, suggesting that it may act as a cytotoxic agent.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential anti-inflammatory and analgesic properties. This compound may be useful in studying the mechanisms of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide may be useful in studying the mechanisms of cancer cell growth and apoptosis.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also be toxic to healthy cells. Additionally, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a multistep process that requires the use of various reagents and solvents, which may be hazardous.
Orientations Futures
There are several future directions for the research of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide. One direction is to further investigate its potential anti-inflammatory and analgesic properties. This compound may be useful in the development of new treatments for pain and inflammation-related disorders.
Another future direction is to investigate its potential as an anticancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, and further research may lead to the development of new cancer treatments.
Finally, future research may focus on the synthesis of analogs of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide with improved pharmacological properties. Analog synthesis may lead to compounds with increased potency, reduced toxicity, and improved bioavailability.
Conclusion:
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits. Research has shown that N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has anti-inflammatory and analgesic properties, as well as potential antitumor activity. Future research may focus on further investigating the potential therapeutic applications of this compound, as well as the synthesis of analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-3-nitrophenol with potassium carbonate in dimethylformamide to produce 2-methyl-3-nitrophenoxide. Next, 2-methyl-3-nitrophenoxide is reacted with 2-bromoethyl acetate in the presence of potassium carbonate and dimethylformamide to produce 2-(2-methyl-3-nitrophenoxy)ethyl acetate. The final step involves the reaction of 2-(2-methyl-3-nitrophenoxy)ethyl acetate with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of triethylamine and dichloromethane to produce N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been the subject of scientific research due to its potential pharmaceutical applications. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-7-5-6-12(11(13)3)18(20)21/h5-7,10H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMNBBNTTOEJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

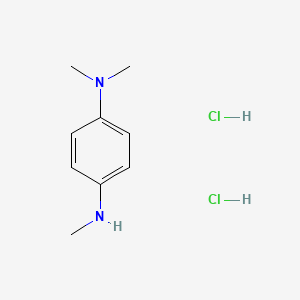
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)
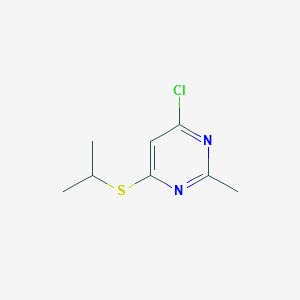
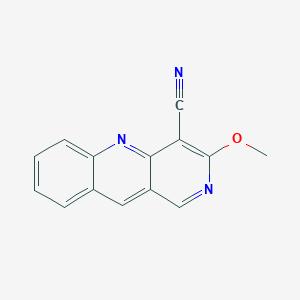
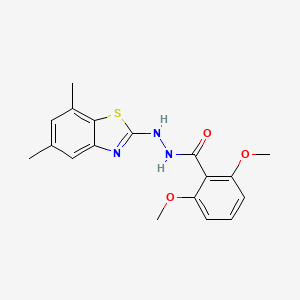
![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
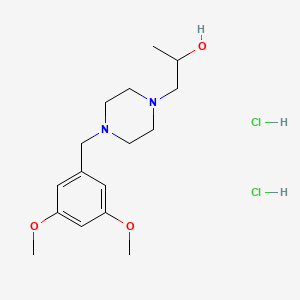
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)